molecular formula C22H26N2O3 B4618981 ethyl 3-methyl-4-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate

ethyl 3-methyl-4-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate

Cat. No.: B4618981
M. Wt: 366.5 g/mol
InChI Key: BGOYBDMUDSVQQP-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.19434270 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Applications

In the realm of organic chemistry, ethyl 3-methyl-4-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate is explored for its utility in synthesizing complex molecules. For instance, Seebach and Estermann (1987) demonstrated the α-alkylation of β-aminobutanoates, presenting methods for preparing enantiomerically pure 3-aminobutanoic acid derivatives, which are critical in drug synthesis and material science Seebach & Estermann, 1987.

Material Science and Engineering

The compound's unique structural features lend themselves to the development of new materials. For example, research by Portilla et al. (2007) explored hydrogen-bonded supramolecular structures, demonstrating how ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate and related molecules form complex chains and sheets, which could have implications for designing novel nanomaterials Portilla et al., 2007.

Pharmacological Research

The pharmacological potential of this compound and its derivatives is a key area of research. Liu et al. (2012) discussed the crystal structure of Dabigatran etexilate tetrahydrate, a derivative, highlighting its potential in inhibiting thrombin, which is crucial for developing anticoagulant medications Liu et al., 2012.

Chemical Biology

In chemical biology, the compound's derivatives are investigated for their biological activities. Research by Koca et al. (2014) on the synthesis and spectroscopic studies of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate butanol solvate sheds light on the molecule's potential uses in developing therapeutic agents Koca et al., 2014.

Properties

IUPAC Name

ethyl 3-methyl-4-[[4-(pyrrolidin-1-ylmethyl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-27-22(26)19-10-11-20(16(2)14-19)23-21(25)18-8-6-17(7-9-18)15-24-12-4-5-13-24/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOYBDMUDSVQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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